molecular formula C9H14 B8590443 (But-3-yn-1-yl)cyclopentane

(But-3-yn-1-yl)cyclopentane

Cat. No.: B8590443
M. Wt: 122.21 g/mol
InChI Key: OMYWKSZLTXAMIG-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)cyclopentane is an alicyclic hydrocarbon featuring a cyclopentane ring substituted with a but-3-yn-1-yl group. The compound’s structure (C₉H₁₄) includes a terminal alkyne moiety (triple bond at C3–C4) on the butyl chain, which confers distinct electronic and steric properties. While direct experimental data on this compound are sparse in the provided evidence, its reactivity and applications can be inferred from structurally related cyclopentane derivatives and alkynyl-substituted hydrocarbons.

Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

but-3-ynylcyclopentane

InChI

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h1,9H,3-8H2

InChI Key

OMYWKSZLTXAMIG-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below contrasts (But-3-yn-1-yl)cyclopentane with key analogs:

Compound Molecular Formula Substituent Key Features Relevance to Target Compound
(But-3-yn-1-yl)cyclopentane C₉H₁₄ Butynyl (C≡C) Terminal alkyne; high electron-withdrawing Reference compound
Benzocyclopentane C₁₁H₁₂ Benzene fused to cyclopentane Aromatic stability; RI ~1036 Similar retention indices (RIs)
Cyclopentane C₅H₁₀ Unsubstituted Boiling point: 49°C; flammable Baseline for reactivity comparisons
3-(3-Butenyl)cyclopentanone C₉H₁₄O Butenyl + ketone Polar functional group; higher polarity Alkyne vs. alkene comparison
1-(But-3-yn-1-yl)cyclopentane-1-carbaldehyde C₁₀H₁₄O Butynyl + aldehyde Reactive aldehyde group Functionalized derivative

Key Observations :

  • Benzocyclopentane shares similar retention indices (RIs) with other C5 cyclic compounds, suggesting comparable chromatographic behavior . However, aromatic stabilization in benzocyclopentane reduces reactivity relative to the alkyne-substituted target compound.

Reactivity and Stability

Combustion and Radical Formation

Cyclopentane derivatives often form resonance-stabilized radicals during oxidation. For example:

  • Cyclopentane and cyclopentene generate allyl radicals via H-abstraction, which delay ignition due to stabilization .
  • In contrast, the alkyne group in (But-3-yn-1-yl)cyclopentane may promote faster decomposition pathways, as triple bonds are prone to radical addition or polymerization. This could result in lower autoignition temperatures compared to cyclopentane.
Biodegradability
  • Simple alicyclic hydrocarbons like cyclopentane and cyclohexane are rapidly biodegraded under sulfate-rich conditions .
  • Substitution patterns critically influence biodegradation rates. For example, dimethylcyclopentane isomers degrade slower due to steric hindrance . The bulky butynyl group in the target compound may similarly impede microbial activity, reducing biodegradability relative to methyl- or ethyl-substituted analogs.
Industrial Use
  • The alkyne substituent in (But-3-yn-1-yl)cyclopentane likely exacerbates flammability risks, limiting its utility in refrigeration.
  • Cyclopentane derivatives are prominent in pharmaceutical building blocks (e.g., 1,3-disubstituted cyclopentanes) . The terminal alkyne in the target compound could enable click chemistry applications, though toxicity concerns may require mitigation.
Environmental Considerations
  • However, the target compound’s instability and flammability may offset these advantages.

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